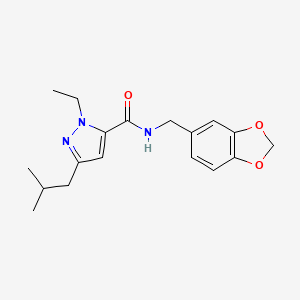

![molecular formula C14H16N4O3 B5510952 8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)

8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the interaction of different chemical reagents and intermediates. For instance, compounds within this class have been synthesized through the reaction of acylpyruvic acids methyl esters with aromatic or heterocyclic aldehydes and aminotetrazole monohydrate, reflecting a common pathway for the synthesis of similar compounds (Gein et al., 2009). Additionally, specific substitutions at various positions on the pyrazolo[1,5-a]pyrimidine structure can lead to significant changes in biological activity, indicating the importance of the synthetic approach and the structure-activity relationship (Auzzi et al., 1983).

Aplicaciones Científicas De Investigación

Synthesis and Phosphodiesterase Inhibition

The compound's synthesis and its role as a specific inhibitor of cyclic GMP phosphodiesterase, particularly type V, have been explored. Its enzymatic and cellular activity, along with oral antihypertensive activity, highlights its therapeutic potential. The structural necessity of a n-propoxy group at the 2-position for activity and the possibility of various substitutions at the 5-position suggest versatility in its pharmacological applications (Dumaitre & Dodic, 1996).

Antitumor and Antimicrobial Applications

The compound's framework serves as a building block for synthesizing novel N-arylpyrazole-containing enaminones with significant antitumor and antimicrobial activities. This underscores its potential in developing treatments for various cancers and infectious diseases (Riyadh, 2011).

Antimicrobial Agent Synthesis

Through one-flask syntheses, derivatives of the compound have shown promise as antimicrobial agents. This highlights its potential in contributing to the development of new antimicrobial therapies, addressing the growing concern of antibiotic resistance (Al-Ahmadi, 1997).

Chemical Synthesis and Mechanistic Insights

Pyrazolo[1,5-a]pyrimidin-7-ones Synthesis

The compound's role in the synthesis of pyrazolo[1,5-a]pyrimidin-7-ones through pyrolysis of 1-(pyrazol-5-yl)-1,2,3-triazoles offers insights into novel synthetic routes and mechanisms. This expands the chemical repertoire for synthesizing related compounds with potential biological activities (Clarke, Mares, & McNab, 1997).

PDE1 Inhibition for Cognitive Impairment Treatment

The compound serves as a scaffold for designing PDE1 inhibitors with potential applications in treating cognitive deficits associated with neuropsychiatric and neurodegenerative diseases. This opens avenues for developing novel therapies targeting cognitive impairments (Li et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-10-8-12(18-11(16-10)2-5-15-18)17-6-3-14(4-7-17)9-20-13(19)21-14/h2,5,8H,3-4,6-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZAZJQNUNQSRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=NN2C(=C1)N3CCC4(CC3)COC(=O)O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5510871.png)

![1-[(dimethylamino)sulfonyl]-N-{[1-(4-fluorophenyl)cyclopentyl]methyl}-3-piperidinecarboxamide](/img/structure/B5510900.png)

![7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl cyclohexanecarboxylate](/img/structure/B5510925.png)

![methyl 4-(2-{[(4-methoxyphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B5510929.png)

![5-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5510931.png)

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-(methylthio)-4-pyrimidinyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510944.png)

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5510959.png)

![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)

![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)

![1-[(4-chlorobenzyl)sulfonyl]azepane](/img/structure/B5510973.png)

![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5510975.png)